2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide
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Overview
Description
2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide is an organic compound characterized by the presence of bromine, fluorine, and a prop-2-yn-1-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide typically involves the following steps:
Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 3 positions, respectively.
Alkylation: The brominated and fluorinated benzamide is then subjected to alkylation with prop-2-yn-1-yl bromide under basic conditions to introduce the prop-2-yn-1-yl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The prop-2-yn-1-yl group can participate in oxidation and reduction reactions, leading to various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Formation of azides or nitriles.
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The prop-2-yn-1-yl group plays a crucial role in binding to the active site of the target, while the bromine and fluorine atoms enhance the compound’s reactivity and specificity.
Comparison with Similar Compounds
- 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)aniline
- 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)phenol
- 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzoic acid
Uniqueness: 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide stands out due to its unique combination of bromine, fluorine, and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
2-bromo-3-fluoro-N-prop-2-ynylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-2-6-13-10(14)7-4-3-5-8(12)9(7)11/h1,3-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJXQMLNJMGGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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